Lipophilicity Advantage: XLogP3 = 1.3 Confers Intermediate Polarity vs. Saturated Hexyl Mesylate (XLogP3 = 2.0)
(4E)-Hex-4-en-1-ylmethanesulfonate displays an XLogP3 value of 1.3 (computed by PubChem), which is 0.7 log units lower (i.e., ~5× less lipophilic) than the fully saturated analog hexyl methanesulfonate (XLogP3 = 2.0) [1][2]. The unsaturated (E)-olefin at C4 introduces polarity that reduces logP while preserving the mesylate electrophile—an advantage when balancing reactivity with pharmacokinetic properties in early-stage lead optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Hexyl methanesulfonate (saturated): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = 0.7 (~5× lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2024 release |
Why This Matters
For medicinal chemistry procurement, the ~5× lower lipophilicity of the (4E)-hexenyl mesylate means it may yield superior aqueous solubility and reduced nonspecific protein binding compared to the saturated hexyl mesylate, making it the preferred substrate when intermediate polarity is required.
- [1] PubChem. (4E)-hex-4-en-1-yl methanesulfonate. Computed Properties. PubChem CID 3308549. View Source
- [2] PubChem. Hexyl methanesulfonate. Computed Properties (XLogP3-AA = 2). PubChem CID 12517373. View Source
